Cas no 2171982-80-0 (2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid)

2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid
- 2171982-80-0
- EN300-1554810
- 2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid
-
- インチ: 1S/C32H34N2O5/c35-30(36)20-34(19-22-9-2-1-3-10-22)31(37)24-12-8-11-23(17-24)18-33-32(38)39-21-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-7,9-10,13-16,23-24,29H,8,11-12,17-21H2,(H,33,38)(H,35,36)
- InChIKey: ZDSGWXPXSRBFLP-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCCC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1)N(CC(=O)O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 526.24677219g/mol
- どういたいしつりょう: 526.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 39
- 回転可能化学結合数: 10
- 複雑さ: 820
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 95.9Ų
2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1554810-0.25g |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1554810-5.0g |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1554810-0.05g |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1554810-0.5g |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1554810-500mg |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1554810-5000mg |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1554810-10000mg |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1554810-100mg |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1554810-250mg |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1554810-1000mg |
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid |
2171982-80-0 | 1000mg |
$3368.0 | 2023-09-25 |
2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acidに関する追加情報
Comprehensive Analysis of 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid (CAS No. 2171982-80-0)
In the rapidly evolving field of organic chemistry and pharmaceutical research, 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid (CAS No. 2171982-80-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to in abbreviated forms by researchers, belongs to a class of Fmoc-protected amino acid derivatives, which are pivotal in peptide synthesis and drug development. Its intricate molecular architecture, featuring a cyclohexyl backbone and benzyl and Fmoc protecting groups, makes it a versatile intermediate in modern synthetic chemistry.
The growing interest in CAS 2171982-80-0 aligns with the broader trends in bioconjugation and targeted drug delivery systems. Researchers are increasingly exploring how such compounds can enhance the stability and bioavailability of therapeutic peptides. A frequent query in academic forums and search engines revolves around "how Fmoc-protected compounds improve peptide yield" or "role of cyclohexyl groups in drug design." These questions underscore the compound's relevance in addressing challenges like enzymatic degradation and cellular uptake efficiency.
From a synthetic perspective, 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid exemplifies the convergence of solid-phase peptide synthesis (SPPS) and medicinal chemistry. The Fmoc group serves as a temporary protector for the amine functionality, allowing selective deprotection under mild conditions—a feature highly valued in combinatorial chemistry. Recent publications highlight its utility in constructing peptide-based vaccines and GPCR-targeting ligands, areas dominating current biomedical research.
Another hotspot for CAS 2171982-80-0 lies in its potential for structure-activity relationship (SAR) studies. The benzyl moiety introduces lipophilicity, which can be tailored to modulate membrane permeability—a critical factor in CNS drug development. Meanwhile, the acetic acid terminus offers a handle for further functionalization, enabling linkage to fluorescent probes or nanoparticles. Such applications resonate with trending searches like "custom peptide modifications for imaging" and "hybrid small molecule-peptide therapeutics."
Quality control and analytical characterization of this compound are equally vital. Advanced techniques such as HPLC-MS and NMR spectroscopy are routinely employed to verify its purity and confirm the integrity of the Fmoc-cyclohexyl core. Suppliers and contract research organizations (CROs) often emphasize batch-to-batch consistency, responding to industry demands for reliable building blocks in drug discovery pipelines.
In conclusion, 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid represents a sophisticated tool in the chemist's arsenal. Its multifaceted roles—from enabling high-throughput peptide libraries to facilitating precision medicine approaches—position it at the forefront of interdisciplinary research. As the scientific community continues to unravel its full potential, this compound will likely remain a subject of intense study and innovation.
2171982-80-0 (2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid) 関連製品
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